molecular formula C15H12FN3O3S2 B2400237 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 899734-15-7

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2400237
CAS No.: 899734-15-7
M. Wt: 365.4
InChI Key: USOBOBCWLWJLDA-UHFFFAOYSA-N
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Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These compounds are known to be inhibitors of mrgx2 . They are used for treating diseases, disorders, or conditions associated with mrgx2 .


Molecular Structure Analysis

The molecular structure of this compound is based on the 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold . Further analysis would require more specific information or advanced computational tools.

Scientific Research Applications

Antitumor Activity

A variety of acetamide derivatives, including structures similar to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, have been synthesized and evaluated for their potential antitumor activities. These compounds were tested in vitro against a broad panel of human tumor cell lines derived from different neoplastic diseases. Certain derivatives demonstrated considerable anticancer activity, highlighting the potential therapeutic applications of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Mechanisms

Further studies on the anticancer mechanisms of related acetamide derivatives have shown their potential in inhibiting tubulin polymerization. Compounds based on the benzothiadiazinyl scaffold exhibited moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancer cell lines. This suggests that the mechanism of action could involve disruption of microtubule dynamics, an important process in cell division and cancer progression (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

Antimicrobial and Antioxidant Properties

Some derivatives of acetamide compounds, including those with thiadiazole moieties, have been synthesized and assessed for their antimicrobial and antioxidant activities. These studies suggest that such compounds could have applications beyond cancer therapy, potentially in treating infections and oxidative stress-related diseases (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Synthesis and Evaluation of Derivatives

The synthesis of novel acetamide derivatives incorporating thiadiazole moieties has led to compounds with significant biological activity. These activities include potential anticonvulsant effects, further broadening the therapeutic applications of such chemical structures. The process involves various synthetic strategies, aiming to optimize biological efficacy and minimize side effects (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Future Directions

The compound and its derivatives have potential therapeutic applications due to their inhibitory action on mrgx2 . Future research could focus on optimizing the synthesis process, exploring its other potential therapeutic applications, and conducting clinical trials to evaluate its safety and efficacy.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S2/c16-10-4-3-5-11(8-10)17-14(20)9-23-15-18-12-6-1-2-7-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOBOBCWLWJLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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